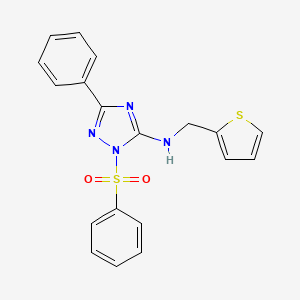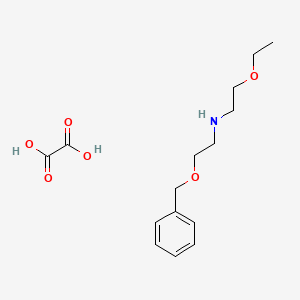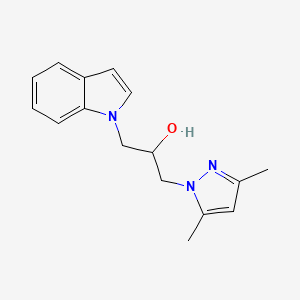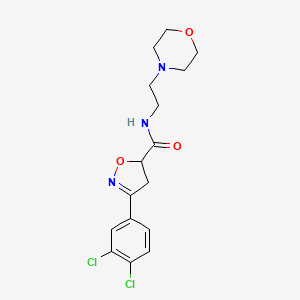
3-phenyl-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Overview
Description
3-phenyl-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, sulfonylation, and the introduction of the thienylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-phenyl-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-phenyl-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine: Lacks the thienylmethyl group.
3-phenyl-1-(phenylsulfonyl)-N-methyl-1H-1,2,4-triazol-5-amine: Contains a methyl group instead of the thienylmethyl group.
Uniqueness
The presence of the thienylmethyl group in 3-phenyl-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine distinguishes it from similar compounds
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-phenyl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,17-11-5-2-6-12-17)23-19(20-14-16-10-7-13-26-16)21-18(22-23)15-8-3-1-4-9-15/h1-13H,14H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMCUHBNEOSNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4190792.png)
![N-{3,5-dimethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-pyrazol-4-yl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190796.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B4190804.png)
![furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B4190807.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B4190815.png)
![2-[(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B4190821.png)

![1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE](/img/structure/B4190830.png)



![N-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4190867.png)
![5-{[2-(3-chlorophenoxy)propanoyl]amino}isophthalic acid](/img/structure/B4190887.png)
![3-iodo-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4190895.png)
